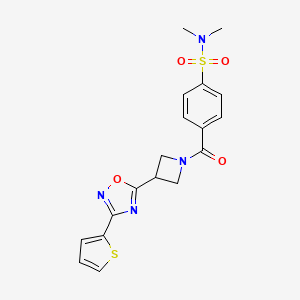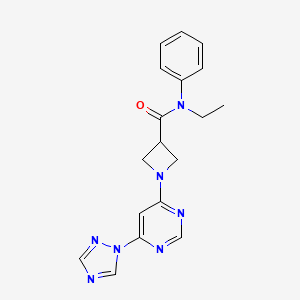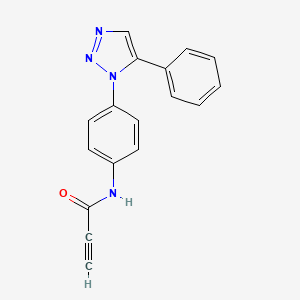![molecular formula C10H15N3O2 B2924573 [2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol CAS No. 1512018-75-5](/img/structure/B2924573.png)
[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol” is a chemical compound with the CAS Number: 1511239-38-5 . It has a molecular weight of 209.25 and its IUPAC name is [2-(4-methyl-2-morpholinyl)-4-pyrimidinyl]methanol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.25 . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available sources .Applications De Recherche Scientifique
Catalytic Methylation Methods
The catalytic methylation of pyridines, a process relevant to [2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol, demonstrates innovative approaches to directly introduce methyl groups onto aromatic rings. This method leverages hydrogen borrowing and utilizes methanol and formaldehyde, showcasing the potential for efficient and sustainable chemical synthesis. Such techniques are crucial in drug discovery, highlighting a broader application in organic chemistry and pharmaceuticals (Grozavu et al., 2020).
Methanol Dehydrogenase and Catalysis
Research on methanol dehydrogenase (MDH) explores methanol's role in bacterial metabolism and its potential for bioconversion processes. MDHs, especially those containing rare-earth elements, offer insights into methanol oxidation mechanisms, contributing to biotechnological applications like single-cell protein production and methane conversion. This knowledge underpins the development of methanol-based renewable energy solutions and industrial chemicals production (Keltjens et al., 2014).
Advanced Synthesis Techniques
Synthesis strategies for creating complex molecules, such as the one described, often involve rearrangements and functional group modifications. The production of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones exemplifies the manipulation of methanol for synthesizing medicinally relevant compounds. This process underscores methanol's versatility as a reagent in synthesizing agrochemicals and medicinal molecules, offering pathways to novel drug development (Ghelfi et al., 2003).
Methanol as a Building Block
Methanol's utility extends beyond fuel; it serves as a precursor for a variety of complex chemical compounds. Its role in producing acetic acid, dimethyl ether, and other chemicals illustrates its importance in industrial chemistry. The ability to convert CO2 to methanol highlights an environmentally beneficial pathway for reducing greenhouse gas emissions while providing a versatile feedstock for chemical synthesis (Dalena et al., 2018).
Innovative Polymerization Techniques
The study of atom transfer radical polymerization (ATRP) using methanol reveals its potential in creating well-defined polymeric materials. By employing methanol as a solvent, researchers have developed controlled polymerization processes that yield polymers with precise molecular weights and structures. This research opens new avenues for the synthesis of advanced materials with applications in various industries (Xue et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of [2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation . Understanding these effects will provide insights into the compound’s therapeutic potential and possible side effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and consequently its activity.
Propriétés
IUPAC Name |
[2-(4-methylmorpholin-2-yl)pyrimidin-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13-2-3-15-9(6-13)10-11-4-8(7-14)5-12-10/h4-5,9,14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQZMRLRGDYNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=NC=C(C=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1512018-75-5 |
Source


|
| Record name | [2-(4-methylmorpholin-2-yl)pyrimidin-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2924491.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B2924492.png)
![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/no-structure.png)
![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2924499.png)

![4-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2924502.png)


![4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2924507.png)
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2924508.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)

